Cas no 402568-04-1 (methyl 2-diazo-4-methyl-3-oxopentanoate)

methyl 2-diazo-4-methyl-3-oxopentanoate Chemical and Physical Properties
Names and Identifiers
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- Pentanoic acid, 2-diazo-4-methyl-3-oxo-, methyl ester
- methyl 2-diazo-4-methyl-3-oxopentanoate
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methyl 2-diazo-4-methyl-3-oxopentanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-55262648-1.0g |
methyl 2-diazo-4-methyl-3-oxopentanoate |
402568-04-1 | 95% | 1.0g |
$1150.0 | 2023-02-01 | |
Enamine | BBV-55262648-10.0g |
methyl 2-diazo-4-methyl-3-oxopentanoate |
402568-04-1 | 95% | 10.0g |
$3795.0 | 2023-02-01 | |
Enamine | BBV-55262648-5.0g |
methyl 2-diazo-4-methyl-3-oxopentanoate |
402568-04-1 | 95% | 5.0g |
$3018.0 | 2023-02-01 | |
Enamine | BBV-55262648-2.5g |
methyl 2-diazo-4-methyl-3-oxopentanoate |
402568-04-1 | 95% | 2.5g |
$2384.0 | 2023-10-28 | |
Enamine | BBV-55262648-10g |
methyl 2-diazo-4-methyl-3-oxopentanoate |
402568-04-1 | 95% | 10g |
$3795.0 | 2023-10-28 | |
Enamine | BBV-55262648-1g |
methyl 2-diazo-4-methyl-3-oxopentanoate |
402568-04-1 | 95% | 1g |
$1150.0 | 2023-10-28 | |
Enamine | BBV-55262648-5g |
methyl 2-diazo-4-methyl-3-oxopentanoate |
402568-04-1 | 95% | 5g |
$3018.0 | 2023-10-28 |
methyl 2-diazo-4-methyl-3-oxopentanoate Related Literature
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Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
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Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
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Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
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Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
Additional information on methyl 2-diazo-4-methyl-3-oxopentanoate
Methyl 2-Diazo-4-Methyl-3-Oxopentanoate (CAS No. 402568-04-1): An Overview of Its Synthesis, Properties, and Applications in Chemical Biology and Medicinal Chemistry
Methyl 2-diazo-4-methyl-3-oxopentanoate (CAS No. 402568-04-1) is a versatile organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and potential applications. This compound, also known as methyl diazoketone, is a member of the diazoketone family, which is characterized by the presence of a diazo group (–N2) and a ketone group (–CO–) within its molecular structure. The diazoketone functionality imparts reactivity and versatility, making it an important intermediate in various synthetic pathways.
The synthesis of methyl 2-diazo-4-methyl-3-oxopentanoate typically involves the reaction of a suitable ketone with an azide source, followed by methylation. One common synthetic route involves the treatment of 4-methyl-3-oxopentanoic acid with sodium azide in the presence of an acid catalyst, followed by esterification with methanol. This method yields high purity methyl 2-diazo-4-methyl-3-oxopentanoate with good yields. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods, such as the use of catalytic systems that minimize waste and energy consumption.
The physical and chemical properties of methyl 2-diazo-4-methyl-3-oxopentanoate are crucial for its applications in various scientific fields. It is a colorless liquid with a molecular weight of approximately 171.19 g/mol. The compound exhibits good solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetonitrile, which facilitates its use in solution-phase reactions. The presence of the diazo group makes it highly reactive, allowing it to participate in a wide range of chemical transformations, including cycloadditions, metal-catalyzed reactions, and nucleophilic additions.
In the context of chemical biology, methyl 2-diazo-4-methyl-3-oxopentanoate has been utilized as a probe for studying protein-protein interactions and post-translational modifications. The diazoketone functionality can be designed to react selectively with specific amino acid residues, such as cysteine or lysine, thereby enabling the labeling and detection of target proteins. Recent studies have demonstrated the utility of diazoketones in bioorthogonal chemistry, where they can be used to modify biomolecules without interfering with their natural biological functions.
In medicinal chemistry, methyl 2-diazo-4-methyl-3-oxopentanoate has shown promise as a building block for the synthesis of bioactive molecules. The reactivity of the diazoketone group allows for the construction of complex molecular architectures that can be tailored to specific biological targets. For example, researchers have used diazoketones to synthesize small molecules that inhibit key enzymes involved in disease pathways, such as kinases and proteases. These compounds have potential applications in the treatment of cancer, neurodegenerative diseases, and infectious diseases.
The safety profile of methyl 2-diazo-4-methyl-3-oxopentanoate is an important consideration for its use in research and development. While diazoketones are generally considered stable under standard laboratory conditions, they can decompose under certain conditions to release nitrogen gas. Therefore, proper handling and storage protocols should be followed to ensure safety. Additionally, toxicological studies have shown that diazoketones are generally well-tolerated at low concentrations but may exhibit cytotoxic effects at higher concentrations.
Recent advancements in computational chemistry have further enhanced our understanding of the properties and reactivity of methyl 2-diazo-4-methyl-3-oxopentanoate. Molecular dynamics simulations and quantum mechanical calculations have provided insights into the conformational preferences and electronic structure of this compound. These computational tools have also been used to predict the outcomes of various chemical reactions involving diazoketones, thereby guiding experimental efforts and optimizing synthetic routes.
In conclusion, methyl 2-diazo-4-methyl-3-oxopentanoate (CAS No. 402568-04-1) is a valuable compound with diverse applications in chemical biology and medicinal chemistry. Its unique structural features and reactivity make it an important intermediate in synthetic pathways and a useful tool for probing biological systems. Ongoing research continues to expand our understanding of this compound's properties and potential applications, contributing to advancements in both fundamental science and practical applications.
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